molecular formula C47H74O18 B12107170 Chikusetsu saponin Ib

Chikusetsu saponin Ib

Cat. No.: B12107170
M. Wt: 927.1 g/mol
InChI Key: CGEOMQZMNZQKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chikusetsu saponin Ib is a triterpenoid saponin compound primarily found in the root bark of certain plants, such as Aralia taibaiensis. It is known for its various pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chikusetsu saponin Ib involves several steps, starting from the extraction of the natural product from plant sources. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the saponins from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound. The use of bioreactors and optimized extraction conditions can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Chikusetsu saponin Ib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications.

Scientific Research Applications

Chikusetsu saponin Ib has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of novel compounds with potential pharmacological activities.

    Biology: It is studied for its effects on cellular processes, such as apoptosis and cell signaling pathways.

    Medicine: It has shown potential in the treatment of various diseases, including diabetes, Alzheimer’s disease, and cardiovascular diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Chikusetsu saponin Ib exerts its effects through various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission. By inhibiting this enzyme, this compound can enhance cholinergic signaling and improve cognitive function. Additionally, it activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and reduced blood glucose levels.

Comparison with Similar Compounds

Chikusetsu saponin Ib is structurally similar to other triterpenoid saponins, such as Chikusetsu saponin IVa and Calenduloside F. it is unique in its specific pharmacological activities and molecular targets. For example, while Chikusetsu saponin IVa is known for its anti-thrombotic effects, this compound is primarily studied for its neuroprotective and anti-diabetic properties.

List of Similar Compounds

  • Chikusetsu saponin IVa
  • Calenduloside F
  • Ginsenoside Rb1
  • Ginsenoside Rg1

These compounds share similar structural features but differ in their specific pharmacological activities and therapeutic applications.

Properties

IUPAC Name

10-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOMQZMNZQKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.